molecular formula C11H13BrFNO B1288962 4-(4-Bromo-2-fluorobenzyl)morpholine CAS No. 338454-98-1

4-(4-Bromo-2-fluorobenzyl)morpholine

Cat. No.: B1288962
CAS No.: 338454-98-1
M. Wt: 274.13 g/mol
InChI Key: OQMLJVPTCMLEGO-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluorobenzyl)morpholine is an organic compound with the molecular formula C11H13BrFNO It is a morpholine derivative where the morpholine ring is substituted with a 4-bromo-2-fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-fluorobenzyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluorobenzyl chloride and morpholine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as tetrahydrofuran or dichloromethane. A base, such as potassium carbonate or sodium hydroxide, is used to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-bromo-2-fluorobenzyl chloride is added to a solution of morpholine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors and automated systems for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-fluorobenzyl)morpholine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to modify the aromatic ring or the morpholine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include reduced aromatic rings or modified morpholine rings.

Scientific Research Applications

4-(4-Bromo-2-fluorobenzyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluorobenzyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromo-4-fluorobenzoyl)morpholine
  • 4-(5-Bromo-2-fluorobenzoyl)morpholine
  • 4-(3-Fluorobenzyl)morpholine
  • 4-(2-Chloro-6-fluorobenzyl)morpholine

Uniqueness

4-(4-Bromo-2-fluorobenzyl)morpholine is unique due to the specific positioning of the bromo and fluoro substituents on the benzyl group, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to distinct properties and applications compared to its analogs.

Properties

IUPAC Name

4-[(4-bromo-2-fluorophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c12-10-2-1-9(11(13)7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMLJVPTCMLEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620010
Record name 4-[(4-Bromo-2-fluorophenyl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338454-98-1
Record name 4-[(4-Bromo-2-fluorophenyl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromo-2-fluorobenzyl)morpholine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4-Bromo-2-fluorobenzyl bromide (3.0 g) and morpholine (2.15 ml) were stirred in dimethylformamide (30 ml) at ambient temperature for 18 h. The mixture was partitioned between diethyl ether (80 ml) and water (80 ml). The aqueous phase was extracted further with diethyl ether (80 ml) and the combined organic phases were dried (magnesium sulfate) and concentrated in vacuo. The residue was purified by column chromatography, eluting with a gradient of 0–30% ethyl acetate/iso-hexane to give the product as a colourless oil (2.92 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.15 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-bromo-1-(bromomethyl)-2-fluorobenzene (600 mg, 2.24 mmol) was dissolved in DMF (8 mL), and KI (400 mg, 2.46 mmol) was added and morpholine (0.78 mL, 8.96 mmol) was added, followed by stirring at 60° C. for 13 hours. When the reaction was completed, the reaction mixture was concentrated under reduced pressure to remove DMF, and extracted two times or more with ethyl acetate and brine. The organic layer was treated with sodium sulfate to remove extra water, and then concentrated under reduced pressure, followed by column chromatography using 30% ethyl acetate/hexane, to give 4-(4-bromo-2-fluorobenzyl)morpholine (278 mg, 1.01 mmol) with a yield of 45%.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step Two

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